molecular formula C14H17NO3 B1383174 Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1823862-50-5

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B1383174
CAS No.: 1823862-50-5
M. Wt: 247.29 g/mol
InChI Key: GBFOOYUUIJXKCF-UHFFFAOYSA-N
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Description

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a heterocyclic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis.

Scientific Research Applications

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate” is not available, it’s known that 2-Oxa-6-azaspiro[3.4]octane derivatives exhibit epidermal growth factor receptor (EGFR) inhibitory activities .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate” can be found at the provided link . It’s important to handle this compound with care and follow all safety guidelines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of benzylamine with a suitable oxirane derivative under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spirocyclic structure. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both benzyl and oxirane moieties. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research applications.

Properties

IUPAC Name

benzyl 2-oxa-7-azaspiro[3.4]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(18-8-12-4-2-1-3-5-12)15-7-6-14(9-15)10-17-11-14/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFOOYUUIJXKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12COC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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